molecular formula C9H13BrF2N2O B2422403 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856054-00-6

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2422403
CAS No.: 1856054-00-6
M. Wt: 283.117
InChI Key: WMJZHQRHWXERFX-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes bromine, fluorine, and pyrazole moieties

Preparation Methods

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by the reaction with propoxymethyl chloride to attach the propoxymethyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Chemical Reactions Analysis

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4).

    Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form specific interactions with these targets, influencing the compound’s biological activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further modulating its effects.

Comparison with Similar Compounds

Similar compounds to 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole include:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJZHQRHWXERFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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